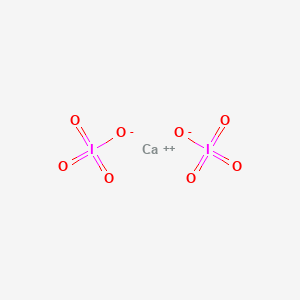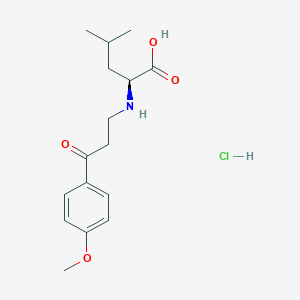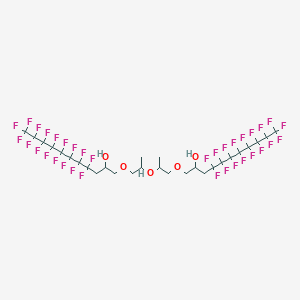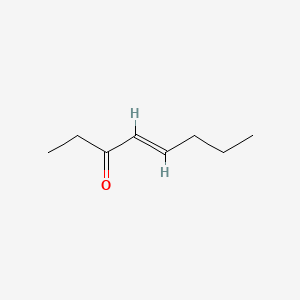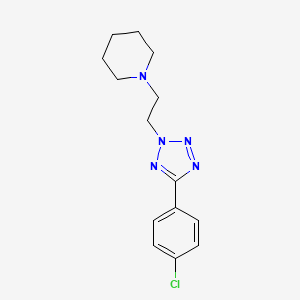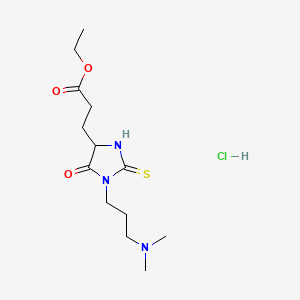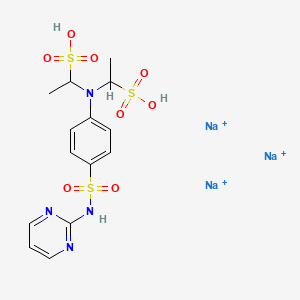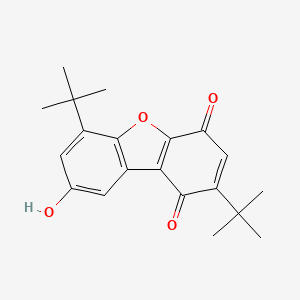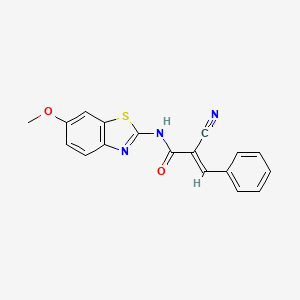
2-Cyano-N-(6-methoxy-2-benzothiazolyl)-3-phenyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(6-methoxy-2-benzothiazolyl)-3-phenyl-2-propenamide is a chemical compound with a complex structure that includes a benzothiazole ring, a cyano group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(6-methoxy-2-benzothiazolyl)-3-phenyl-2-propenamide typically involves the reaction of 6-methoxy-2-aminobenzothiazole with a suitable cyano-containing reagent and a phenylpropenamide derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(6-methoxy-2-benzothiazolyl)-3-phenyl-2-propenamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Cyano-N-(6-methoxy-2-benzothiazolyl)-3-phenyl-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(6-methoxy-2-benzothiazolyl)-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(ethylcarbamoyl)-2-(methoxyimino)acetamide: Another compound with a cyano group and similar structural features.
3-(4"-Nitrophenyl)-2-cyano-N-(6’-methoxy-2’-benzothiazolyl)-2-propenamide: A structurally related compound with a nitrophenyl group.
Uniqueness
2-Cyano-N-(6-methoxy-2-benzothiazolyl)-3-phenyl-2-propenamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
160893-90-3 |
|---|---|
Molecular Formula |
C18H13N3O2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H13N3O2S/c1-23-14-7-8-15-16(10-14)24-18(20-15)21-17(22)13(11-19)9-12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21,22)/b13-9+ |
InChI Key |
GNWOEFVKNCEIJB-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
